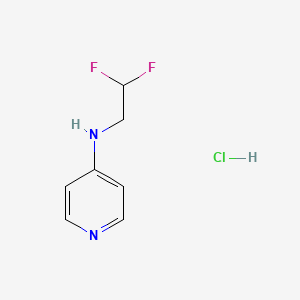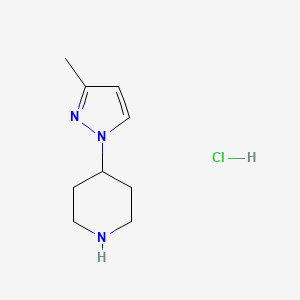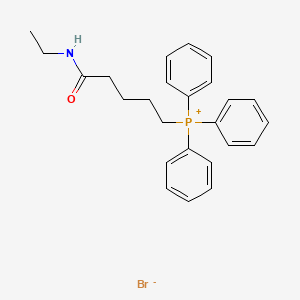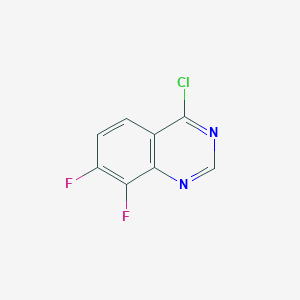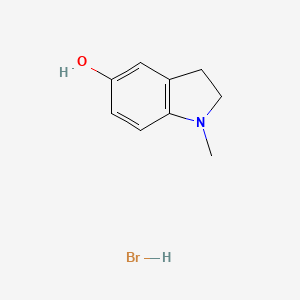
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide
Descripción general
Descripción
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-methoxytryptamine and is a derivative of serotonin. In
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has shown that derivatives of indoles, including those similar to 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide, exhibit promising antitumor activities. A study by Nguyen et al. (1990) demonstrated that hydroxy derivatives obtained by demethylation of methoxylated compounds with hydrobromic acid were tested for antitumor activity, highlighting the potential of these compounds as antineoplastic agents.
Bromination Reactions
The bromination of indole derivatives, which are structurally related to 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide, has been extensively studied. For example, Miki et al. (2006) Miki et al., 2006 investigated the bromination of dimethyl indole-2,3-dicarboxylate, showing the versatility of indole derivatives in organic synthesis.
Serotonin Receptor Antagonism
Indole derivatives are also researched for their potential as serotonin receptor antagonists. Nirogi et al. (2017) Nirogi et al., 2017 reported the development of a novel indole derivative as a potent and selective serotonin 6 (5-HT6) receptor antagonist, indicating the therapeutic potential of these compounds in treating cognitive disorders.
Tyrosine Kinase Inhibition
Indole derivatives, similar in structure to 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide, are also studied for their role in inhibiting tyrosine kinase activity. Thompson et al. (1993) Thompson et al., 1993 explored a series of indole derivatives as inhibitors of epidermal growth factor receptor tyrosine kinase, demonstrating their potential in cancer therapy.
Antibacterial and Antifungal Activity
Research into indole derivatives has also explored their antibacterial and antifungal properties. Mohan (2004) Mohan, 2004 synthesized novel indole derivatives and evaluated their antimicrobial activities, highlighting the broad spectrum of biological activities of these compounds.
Antimicrobial and Enzyme Activity
Indole derivatives have been synthesized and tested for their antimicrobial properties and enzyme activity. Attaby et al. (2007) Attaby et al., 2007 studied the biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives, which are structurally related to 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide.
Propiedades
IUPAC Name |
1-methyl-2,3-dihydroindol-5-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-10-5-4-7-6-8(11)2-3-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMLIQVTFWOVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide | |
CAS RN |
134328-27-1 | |
| Record name | 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



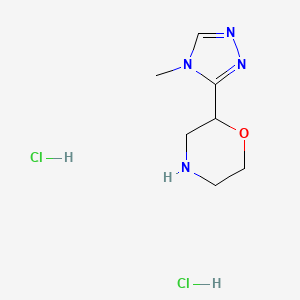
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)
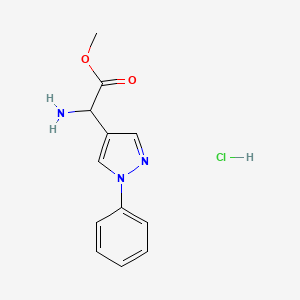

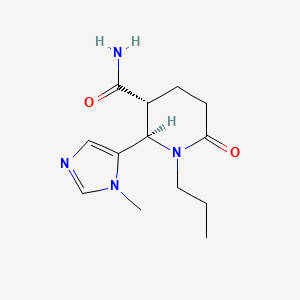
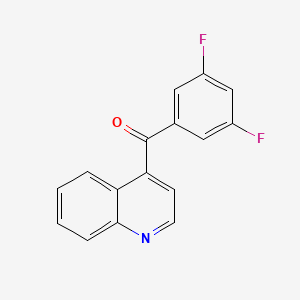
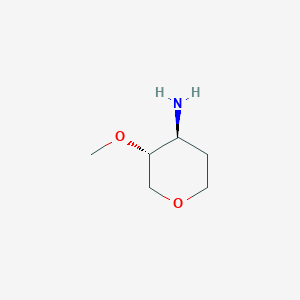
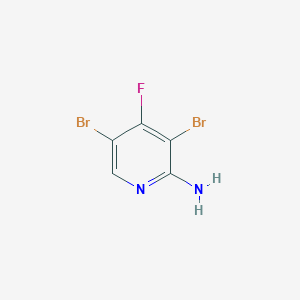
![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)
